molecular formula C10H15N B1346085 2-Methyl-2-phenylpropan-1-amine CAS No. 21404-88-6

2-Methyl-2-phenylpropan-1-amine

Cat. No. B1346085
CAS RN: 21404-88-6
M. Wt: 149.23 g/mol
InChI Key: CWSGTPMVOJFVIF-UHFFFAOYSA-N
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Description

“2-Methyl-2-phenylpropan-1-amine” is a compound with the CAS Number: 21404-88-6 . It has a molecular weight of 149.24 and is known to be a liquid in its physical form . It is classified as a phenethylamine .


Synthesis Analysis

A study has reported the application of immobilized whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines . Another method to distinguish β-methylphenylethylamines from isomeric α-methylphenylethylamines by liquid chromatography coupled to electrospray ionization mass spectrometry has been developed .


Molecular Structure Analysis

The InChI code for “2-Methyl-2-phenylpropan-1-amine” is 1S/C10H15N/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 . This compound is a structural isomer of amphetamine .


Chemical Reactions Analysis

“2-Methyl-2-phenylpropan-1-amine” and its analogs are known to produce mass spectra almost identical to those produced by methamphetamine (MA) and amphetamine (AP), respectively, when analyzed by liquid chromatography/mass spectrometry (LC/MS) .


Physical And Chemical Properties Analysis

“2-Methyl-2-phenylpropan-1-amine” has a molecular weight of 149.24 . It is a liquid in its physical form .

Scientific Research Applications

NMR Spectroscopy in Substance Identification

2-Methyl-2-phenylpropan-1-amine has been included in studies concerning the 1H NMR spectra of various psychoactive substances, including a range of phenylethanamines and benzylphenylethanamines. The compilation of such spectra aids forensic and harm-reduction organizations in identifying these compounds, some of which appear sporadically (Chapman, 2017).

Stereoselectivity and Kinetic Control

Research has explored the preparation of pure enantiomers of related compounds, such as (1-methyl-2-phenyl)-ethylamine, using tartaric acid. This study contributes significantly to the pharmaceutical industry and organic chemical research, offering insights into effective, quick, and practical resolution methods for racemic compounds (Dombrády et al., 2019).

Advancements in Organic Synthesis

The compound has relevance in the Lewis acid-catalyzed ring-opening of cyclopropanes with amine nucleophiles. This process is noted for its gentle conditions, preservation of enantiomeric purity, and its application in the enantioselective synthesis of significant inhibitors (Lifchits & Charette, 2008).

Enzymatic Resolution and Bioamination

The dynamic kinetic resolution of alpha-chiral aldehydes, such as 2-phenylpropanal derivatives, has been investigated using omega-transaminases. This research is crucial for producing optically pure β-chiral primary amines and highlights the importance of medium and substrate engineering in achieving high optical purities (Fuchs et al., 2014).

Microbial Synthesis of Optically Pure Molecules

2-Methyl-2-phenylpropan-1-amine has been involved in stereoselective microbial preparations of chiral aromatic compounds. Various microbial biotransformations have been employed to prepare optically pure molecules from prochiral and/or racemic substrates, contributing significantly to the field of biocatalysis and chiral chemistry (Contente et al., 2012).

Safety And Hazards

The compound is classified as a phenethylamine . It is known to cause severe skin burns and eye damage. It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-methyl-2-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSGTPMVOJFVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276876
Record name 2-methyl-2-phenylpropan-1-amine
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-phenylpropan-1-amine

CAS RN

21404-88-6
Record name 21404-88-6
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Record name 2-methyl-2-phenylpropan-1-amine
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Record name 2-methyl-2-phenylpropan-1-amine
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Synthesis routes and methods I

Procedure details

To a stirred suspension of lithium aluminium hydride (4.85 g, 0.128 mol) in anhydrous diethyl ether (245 ml) at ambient temperature under argon was added a solution of α,α-dimethylphenylacetonitrile (12.4 g, 0.085 mol) in anhydrous diethyl ether (105 ml) dropwise over 0.5 hour. The resultant was heated at reflux for 3 hours, cooled to ambient temperature and treated with water (4.6 ml), 15% aqueous sodium hydroxide (4.6 ml) and water (13.8 ml) dropwise sequentially. The mixture was stirred for 1.5 hours, filtered and the filtrate dried (Na2SO4) and treated with 1N hydrogen chloride in ether (100 ml). The precipitated solid was filtered and dried to afford the title compound as the hydrochloride salt (9.4 g, 52%).
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
245 mL
Type
solvent
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
105 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.6 mL
Type
reactant
Reaction Step Three
Quantity
4.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
13.8 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To an ice-cooled suspension of LAH (1.43 g, 35.7 mmol, 1.5 eq.) in dry Et2O (70.0 mL) under N2, a solution of 2-methyl-2-phenyl-propionitrile (3.46 g, 23.8 mmol, 1.0 eq.) in dry Et2O (3.0 mL) was added dropwise over 30 min. After 30 min the cooling bath was removed and the mixture was stirred at r.t. for 3 hours. The mixture was again cooled to 0° C. and carefully quenched by the dropwise addition of iPrOH (35 mL) and then 2M aq. NaOH (20 mL). The resulting suspension was filtered through celite and the filter cake was rinsed with THF. The fitrate was concentrated in vacuo. The residue was partitioned between DCM (125 mL) and 1M aq. NaOH (125 mL). The layers were separated and the aq. phase was extracted with DCM (2×50 mL). The comb. org. phases were washed with sat. aq. NaCl soln. (1×25 mL), dried over MgSO4, and concentrated in vacuo. The resulting 2-methyl-2-phenyl-propylamine was used without further purification.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.43 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
3.46 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Powdered lithium aluminum hydride (137 mg, 3.61 mmol) was added portionwise to a solution of 2-methyl-2-phenylpropanenitrile (436 mg, 3.00 mmol) in tetrahydrofuran (20 mL). The resulting mixture was stirred at 80° C. overnight. The reaction was then cooled to 0° C. and water (66 μL, 3.7 mmol), 10% sodium hydroxide (1.44 g, 3.6 mmol) and water (195 μL, 10.8 mmol), respectively, were added dropwise into the reaction mixture. The suspension was filtered through anhydrous magnesium sulfate and the solution was concentrated under vacuum to give 2-methyl-2-phenylpropan-1-amine (400 mg) as a yellow oil, which was used for the next step without further purification.
Quantity
137 mg
Type
reactant
Reaction Step One
Quantity
436 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
66 μL
Type
reactant
Reaction Step Two
Quantity
1.44 g
Type
reactant
Reaction Step Two
Name
Quantity
195 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K Takamatsu, K Hirano, T Satoh… - The Journal of Organic …, 2015 - ACS Publications
… Concentration in vacuo gave 2-methyl-2-phenylpropan-1-amine (2.0 g, 13 mmol) in 87% … g, 29 mmol), and the crude 2-methyl-2-phenylpropan-1-amine (1.9 g, 13 mmol) obtained above …
Number of citations: 84 pubs.acs.org
T Nguyen, TF Gamage, AM Decker, DB Finlay… - Bioorganic & medicinal …, 2021 - Elsevier
… 2-Methyl-2-phenylpropan-1-amine (32). To a solution of 2-methyl-2-phenylpropanenitrile (0.15 ml, 1 mmol) in THF (4 ml) was added 2 M BH 3 .Me 2 S in THF solution (0.5 ml) in an ice-…
Number of citations: 7 www.sciencedirect.com
H Torralvo Martín, J Albert Mach… - … , 2021, vol. 40, p. 203 …, 2021 - diposit.ub.edu
… 11c 2Methyl-2-phenylpropan-1-amine was prepared from 2-methyl-2phenylpropanenitrile by reduction.1-Phenylpropan-2-amine was obtained by the oxidation of 1-phenylpropan-2-…
Number of citations: 0 diposit.ub.edu
A Mancinelli - 2017 - diposit.ub.edu
[eng] The development of selective methods for the direct conversion of carbon−hydrogen bonds into carbon-heteroatom and carbon−carbon bonds remains a critical challenge in …
Number of citations: 3 diposit.ub.edu
H Torralvo, J Albert, X Ariza, M Font-Bardia… - …, 2021 - ACS Publications
… (9,11c) 2-Methyl-2-phenylpropan-1-amine was prepared from 2-methyl-2-phenylpropanenitrile by reduction. (31) 1-Phenylpropan-2-amine was obtained by the oxidation of 1-…
Number of citations: 2 pubs.acs.org
NE Behnke - 2021 - search.proquest.com
Amines, ethers and small strained rings are ubiquitous structural motifs in biologically active compounds and consumer products. The motivation for this work was to develop …
Number of citations: 2 search.proquest.com

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